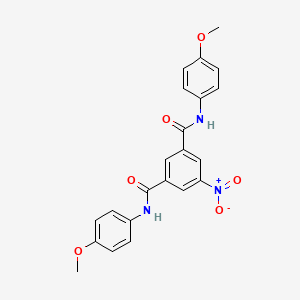![molecular formula C23H15N3O5 B11663171 4-{2-[(Z)-2-(4-nitrophenyl)ethenyl]-4-oxoquinazolin-3(4H)-yl}benzoic acid](/img/structure/B11663171.png)
4-{2-[(Z)-2-(4-nitrophenyl)ethenyl]-4-oxoquinazolin-3(4H)-yl}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{2-[(1Z)-2-(4-NITROPHENYL)ETHENYL]-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL}BENZOIC ACID is a complex organic compound that features a quinazoline core, a nitrophenyl group, and a benzoic acid moiety
Méthodes De Préparation
The synthesis of 4-{2-[(1Z)-2-(4-NITROPHENYL)ETHENYL]-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL}BENZOIC ACID typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-nitrobenzaldehyde with an appropriate amine to form an imine intermediate, which is then cyclized to form the quinazoline core.
Industrial production methods for this compound may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product.
Analyse Des Réactions Chimiques
4-{2-[(1Z)-2-(4-NITROPHENYL)ETHENYL]-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL}BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.
Coupling Reactions: The compound can undergo coupling reactions to form more complex structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and catalysts like palladium on carbon for coupling reactions .
Applications De Recherche Scientifique
4-{2-[(1Z)-2-(4-NITROPHENYL)ETHENYL]-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL}BENZOIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes
Mécanisme D'action
The mechanism of action of 4-{2-[(1Z)-2-(4-NITROPHENYL)ETHENYL]-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL}BENZOIC ACID involves its interaction with specific molecular targets. The nitrophenyl group can participate in redox reactions, while the quinazoline core can interact with enzymes and receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-{2-[(1Z)-2-(4-NITROPHENYL)ETHENYL]-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL}BENZOIC ACID include other quinazoline derivatives and nitrophenyl-containing compounds. For example:
Quinazoline Derivatives: These compounds share the quinazoline core and are studied for their diverse biological activities.
Nitrophenyl Compounds: These compounds contain the nitrophenyl group and are known for their redox properties.
The uniqueness of 4-{2-[(1Z)-2-(4-NITROPHENYL)ETHENYL]-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL}BENZOIC ACID lies in its combination of these functional groups, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C23H15N3O5 |
|---|---|
Poids moléculaire |
413.4 g/mol |
Nom IUPAC |
4-[2-[(Z)-2-(4-nitrophenyl)ethenyl]-4-oxoquinazolin-3-yl]benzoic acid |
InChI |
InChI=1S/C23H15N3O5/c27-22-19-3-1-2-4-20(19)24-21(14-7-15-5-10-18(11-6-15)26(30)31)25(22)17-12-8-16(9-13-17)23(28)29/h1-14H,(H,28,29)/b14-7- |
Clé InChI |
ZOMJAFZISWWVMJ-AUWJEWJLSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(=O)N(C(=N2)/C=C\C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)C(=O)O |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C=CC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-furyl)-N'-[(E)-1-naphthylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11663090.png)
![(5Z)-5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11663094.png)
![2-(1-methyl-1H-pyrrol-2-yl)-N'-[(1Z)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11663099.png)
![2-({1-[(4-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-YL}sulfanyl)-N'-[(Z)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11663102.png)
![N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-methylfuran-3-carbohydrazide](/img/structure/B11663103.png)
![methyl 4-({[2-(naphthalen-1-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoate](/img/structure/B11663113.png)
![2-[(2-ethoxy-4-{(E)-[1-(4-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B11663118.png)
![2-{[(4-chlorophenoxy)acetyl]amino}-N-(naphthalen-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11663141.png)

![3-nitro-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B11663149.png)
![ethyl 2-({N-[3-(morpholin-4-yl)propyl]glycyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B11663162.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide](/img/structure/B11663163.png)
![3-[(2,5-dimethylbenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B11663177.png)
![4-Chlorobenzaldehyde 1-[6-(tert-pentyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-YL]hydrazone](/img/structure/B11663183.png)
